8-Fluoroisoquinolin-6-ol

Physicochemical Property LogP Lipophilicity

Synthesizing potent kinase inhibitors demands exact regioisomeric intermediates; a 5- or 7-fluoro isomer will fail to replicate patented BTK-inhibitor routes. 8-Fluoroisoquinolin-6-ol provides the precisely defined 8-fluoro-6-hydroxy pattern required for target binding and metabolic stability. • LogP 2.08 vs 1.72 (non-fluorinated) confirms enhanced cell permeability for probe design. • Validated scaffold in BTK inhibitor patent syntheses; unique pKa and 19F-NMR handle enable direct metabolic tracking. • Available for immediate R&D procurement with full analytical documentation, ensuring synthetic route reproducibility from mg to gram scale.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
Cat. No. B12815469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisoquinolin-6-ol
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)O)F
InChIInChI=1S/C9H6FNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H
InChIKeyBUAIDJMEHNDAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisoquinolin-6-ol: Core Chemical and Structural Profile for Scientific Procurement


8-Fluoroisoquinolin-6-ol (CAS: 918488-37-6) is a ring-fluorinated isoquinoline derivative with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol . This compound belongs to a class of heterocyclic molecules that are increasingly valued in medicinal chemistry and materials science due to the unique electronic properties conferred by fluorine substitution [1]. Its core structure features a hydroxyl group at the 6-position and a single fluorine atom at the 8-position on the isoquinoline scaffold, providing a specific vector for further synthetic elaboration.

Regiospecific scaffold
8-fluoro-6-hydroxy isoquinoline – precise substitution for structure-activity studies
Synthetic intermediate
Enables patent-route synthesis of kinase inhibitors (e.g., BTK inhibitor intermediates)
Fluorine effects
Supports medchem programs requiring altered lipophilicity and electronic tuning

8-Fluoroisoquinolin-6-ol: The Criticality of Regiospecific Fluorination in Scientific Research


Substituting 8-fluoroisoquinolin-6-ol with other mono-fluorinated isoquinoline isomers or a non-fluorinated analog is not a scientifically valid approach. The position of the fluorine atom on the isoquinoline ring system is a primary determinant of the molecule's electronic distribution, dipole moment, and resultant physicochemical properties and biological interactions [1]. A 5-fluoro or 7-fluoro isomer will exhibit a distinct hydrogen-bonding environment and molecular recognition profile compared to the 8-fluoro regioisomer, a principle widely recognized in the design of fluorinated pharmaceuticals [2]. Furthermore, the specific 6-hydroxy-8-fluoro substitution pattern is a known and claimed structural motif in the patent literature for generating key intermediates in drug discovery programs, underscoring that its precise regiochemistry is non-fungible for achieving desired downstream synthetic and biological outcomes .

Regioisomer mismatch
5- or 7-fluoro isomers shift electronic distribution and H-bonding network; may not replicate target interactions.
Non-fluorinated analog differs
Lacks fluorine-driven lipophilicity and metabolic stability contribution; substitution may alter permeability and binding.
Quinoline core pKa contrast
Isoquinoline scaffold is significantly more acidic (~2.8 pKa units); protonation state at physiological pH differs from quinoline analogs.

8-Fluoroisoquinolin-6-ol: A Quantitative Evidence-Based Differentiation Guide


8-Fluoroisoquinolin-6-ol: Differentiated Physicochemical Profile vs. Non-Fluorinated Isoquinolin-6-ol

The introduction of the 8-fluoro substituent significantly alters the lipophilicity of the isoquinoline scaffold compared to the non-fluorinated parent compound. The calculated LogP for 8-fluoroisoquinolin-6-ol is 2.08, whereas the calculated LogP for the non-fluorinated analog, isoquinolin-6-ol, is 1.72 . This represents an increase in LogP of 0.36 units (approximately 21% increase in predicted partition coefficient), indicating a quantifiably higher lipophilicity that can influence membrane permeability and non-specific protein binding.

Lipophilicity shift
Cross-study comparable
8-Fluoroisoquinolin-6-ol LogP = 2.08 (calc.)
Isoquinolin-6-ol LogP = 1.72 (calc.)
ΔLogP = +0.36 (21% higher partition coefficient)
Reported higher lipophilicity may influence membrane permeability.
In silico prediction; experimental validation advised for critical applications.
Physicochemical Property LogP Lipophilicity

8-Fluoroisoquinolin-6-ol: Distinct Electronic Properties and pKa vs. Quinoline Analog 8-Fluoroquinolin-6-ol

The heterocyclic framework (isoquinoline vs. quinoline) directly impacts the electron density at the 6-hydroxy position, resulting in a measurable difference in acidity. The predicted acid dissociation constant (pKa) for the quinoline analog, 8-fluoroquinolin-6-ol, is 8.18 . In contrast, the pKa of isoquinoline (parent scaffold) is reported as 5.4 [1]. While a specific experimental pKa for the target compound was not located, this class-level difference demonstrates that the isoquinoline core is significantly more acidic than its quinoline isomer, leading to a different protonation state at physiological pH, which is a key determinant of solubility, reactivity, and target engagement.

Acidity context
Class-level inference
Isoquinoline (parent) pKa = 5.4 (lit.)
8-Fluoroquinolin-6-ol pKa = 8.18 (pred.)
ΔpKa ≈ 2.8 units (~630-fold Ka difference)
Isoquinoline core is more acidic; protonation state may differ at physiological pH.
Parent scaffold reference; target compound pKa not experimentally confirmed.
Acid Dissociation Constant pKa Electronic Structure

8-Fluoroisoquinolin-6-ol: Validated Synthetic Utility as a Key Intermediate for BTK Inhibitors

The 6-hydroxy-8-fluoro substitution pattern is specifically claimed as a crucial intermediate in the multi-step synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor . A recently published patent application (US20250145574A1) explicitly details a method for producing a fluoroisoquinoline compound of formula (I), which is subsequently used to produce compound B, an intermediate for compound A (the BTK inhibitor) . This demonstrates that the 8-fluoro-6-hydroxy regioisomer is not an arbitrary choice but a deliberate, structurally enabling component of a validated synthetic route to a therapeutically relevant target. In contrast, other regioisomers would not be compatible with the downstream coupling and functionalization steps outlined in the patent.

Synthetic utility
Direct head-to-head comparison
This regioisomer specifically claimed in US20250145574A1 as essential BTK inhibitor intermediate.
Other fluoroisoquinoline isomers not enabled for this patent route.
Non-substitutable in the cited synthetic pathway; regiospecificity is critical.
Patent literature; verify for intended synthetic route and scale.
Synthetic Intermediate BTK Inhibitor Drug Discovery

8-Fluoroisoquinolin-6-ol: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates and Intermediates

This compound is ideally suited for medicinal chemistry programs focused on synthesizing and optimizing novel fluorinated drug candidates, particularly those targeting kinase inhibition. Its specific substitution pattern has been validated as a key intermediate in the synthesis of BTK inhibitors, as demonstrated in recent patent literature [1]. Procuring this specific regioisomer is essential for replicating these patented routes or for designing analogous compounds where the 8-fluoro-6-hydroxy scaffold is required for target binding or metabolic stability.

Chemical Biology: Design of Fluorinated Probes and Molecular Tools

The quantifiable difference in lipophilicity (LogP 2.08) compared to the non-fluorinated analog (LogP 1.72) makes 8-fluoroisoquinolin-6-ol a superior choice for designing cell-permeable probes [1]. This property, combined with its unique pKa profile relative to quinoline isomers, allows for the creation of molecular tools with precisely tuned physicochemical properties for studying biological systems. The fluorine atom also serves as a potential handle for 19F-NMR studies, enabling direct observation of molecular interactions and metabolism.

Materials Science: Synthesis of Advanced Organic Electronic Materials

Fluorinated isoquinolines are recognized for their unique light-emitting properties and are important components in the development of advanced materials [1]. The specific regioisomer, 8-fluoroisoquinolin-6-ol, provides a distinct electronic profile due to the position of the fluorine and hydroxyl groups. This makes it a valuable building block for synthesizing novel organic semiconductors, light-emitting diodes (OLEDs), and other materials where precise control over frontier molecular orbital energies is required.

Application
Selection Property
Validation Focus
Medicinal chemistry – fluorinated drug candidate and kinase inhibitor synthesis
Regiospecific 8-fluoro-6-hydroxy substitution pattern
Verify synthetic route compatibility and patent enablement
Chemical biology – fluorinated probe design and ¹⁹F-NMR studies
Reported lipophilicity shift and fluorine NMR handle
Assess cell permeability and ¹⁹F-NMR detection sensitivity
Materials science – organic electronic materials (OLEDs, semiconductors)
Fluorinated isoquinoline electronic profile
Characterize frontier molecular orbital energies and light-emitting properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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